4-Fluoro-5,6-dimethoxy-benzothiophene
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Overview
Description
4-Fluoro-5,6-dimethoxy-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of fluorine and methoxy groups in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5,6-dimethoxy-benzothiophene can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene skeleton through an aryne intermediate . The reaction conditions typically involve the use of a base such as lithium diisopropylamide (LDA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5,6-dimethoxy-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiophenes with altered functional groups.
Scientific Research Applications
4-Fluoro-5,6-dimethoxy-benzothiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 4-Fluoro-5,6-dimethoxy-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological activities, leading to potential therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Benzothiophene: The parent compound without fluorine and methoxy substitutions.
4-Fluoro-benzothiophene: A similar compound with only the fluorine substitution.
5,6-Dimethoxy-benzothiophene: A compound with only the methoxy substitutions.
Uniqueness: 4-Fluoro-5,6-dimethoxy-benzothiophene is unique due to the combined presence of fluorine and methoxy groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9FO2S |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-fluoro-5,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9FO2S/c1-12-7-5-8-6(3-4-14-8)9(11)10(7)13-2/h3-5H,1-2H3 |
InChI Key |
HWCLDBAYPSGHGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CS2)C(=C1OC)F |
Origin of Product |
United States |
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